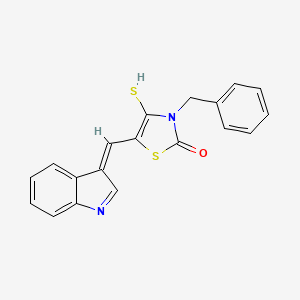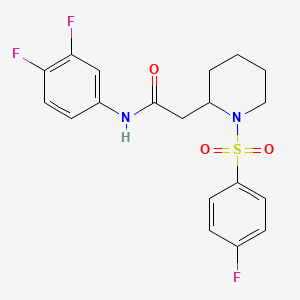![molecular formula C25H20BrNO5 B2994008 4-bromo-N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide CAS No. 929444-45-1](/img/structure/B2994008.png)
4-bromo-N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-bromo-N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide” is a chemical compound with the molecular formula C25H20BrNO5 . Its average mass is 494.334 Da and its monoisotopic mass is 493.052490 Da .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The obtained products were purified, and their analysis was determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .Scientific Research Applications
Synthesis and Chemical Properties
Palladium-Catalyzed Amination : Methyl 4-O-benzoyl-6-bromo-6-deoxy-α-d-glucopyranoside was converted into a 2,3-unsaturated 4-benzoate using the triiodoimidazole method, showing the utility of similar bromo compounds in complex sugar syntheses (Baer & Hanna, 1981).
Lewis Acid-Catalyzed Synthesis : Benzofurans were synthesized using N-bromosuccinimide as an oxidizing agent, highlighting the potential of bromo derivatives in the synthesis of drug molecules like benzbromarone and amiodarone (Huang et al., 2019).
Microwave-Enhanced Suzuki-Miyaura Vinylation : The application of microwave irradiation in the coupling of sterically hindered and electron-rich aryl halides, including bromo derivatives, was explored, demonstrating an efficient synthetic methodology (Brooker et al., 2010).
Synthesis of Nucleoside and Nucleotide Derivatives : The treatment of pyrazofurin with benzyl bromide led to the creation of various derivatives, showing the role of bromo compounds in the development of antiviral and cytostatic agents (Petrie et al., 1986).
Biological and Pharmacological Activities
Antimicrobial Activities : Synthesized 2-aryl-3,4-dihydro-4-oxo-5-bromobenzofuro[3,2-d]pyrimidines showed significant antimicrobial properties, indicating the potential of bromo derivatives in creating new antimicrobial agents (Parameshwarappa & Sangapure, 2009).
Anti-Inflammatory and Analgesic Agents : Novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, which potentially include similar bromo compounds, were found to have significant anti-inflammatory and analgesic activities (Abu‐Hashem et al., 2020).
Antituberculosis Activity : The synthesis and molecular docking study of 3-Methyl-1-Benzofuran-2-Carbohydrazide, related to bromo benzofuran derivatives, revealed potential antituberculosis properties (Thorat et al., 2016).
Photophysical and Photochemical Properties
High Singlet Oxygen Quantum Yield : A zinc phthalocyanine substituted with a new benzenesulfonamide derivative group containing Schiff base, related to bromo derivatives, exhibited good fluorescence properties and high singlet oxygen quantum yield, relevant for photodynamic therapy in cancer treatment (Pişkin et al., 2020).
Photochemical Substitution : The study of photochemical reactions of 4-bromobenzophenone and related compounds with phenylthiolate provided insights into the SRN1 mechanism and the potential for synthetic applications of similar bromo compounds (Julliard & Chanon, 1986).
Mechanism of Action
Mode of Action
Based on its structural similarity to other benzamide derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .
Biochemical Pathways
Without specific target identification, it’s challenging to determine the exact biochemical pathways affected by this compound. Benzamide derivatives have been known to interact with various enzymes and receptors, potentially affecting multiple biochemical pathways .
Pharmacokinetics
Based on its chemical structure, it is likely to have good lipophilicity and membrane permeability, which could potentially lead to good bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown due to the lack of specific target identification and detailed pharmacological studies .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, extreme pH or temperature conditions could potentially affect the compound’s stability or its interactions with its targets .
properties
IUPAC Name |
4-bromo-N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20BrNO5/c1-14-19-10-8-17(27-25(29)15-4-6-16(26)7-5-15)12-22(19)32-24(14)23(28)20-13-18(30-2)9-11-21(20)31-3/h4-13H,1-3H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTGMZILVYYELOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)Br)C(=O)C4=C(C=CC(=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20BrNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2993926.png)





![8-chloro-2-(4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2993935.png)
(prop-2-yn-1-yl)amine](/img/structure/B2993939.png)
![methyl 2-(7-benzyl-3,9-dimethyl-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate](/img/structure/B2993940.png)
![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}piperazine-1-carboxamide](/img/structure/B2993941.png)

![1-(4-(4-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one](/img/structure/B2993944.png)
![2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2993945.png)